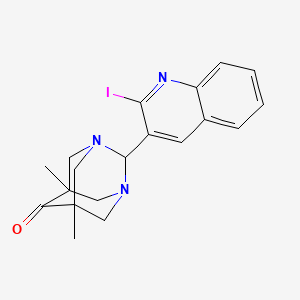
(1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one is a complex organic molecule featuring a unique structure that combines a quinoline moiety with a diazaadamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Iodination: The quinoline derivative is then iodinated at the 3-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of the Diazaadamantane Core: The diazaadamantane core can be synthesized through a multi-step process involving the cyclization of appropriate diamine precursors.
Coupling Reaction: The final step involves coupling the iodinated quinoline with the diazaadamantane core under conditions that promote the formation of the desired product, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring or the diazaadamantane core using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore. The quinoline moiety is known for its biological activity, and the diazaadamantane core could enhance the compound’s stability and bioavailability.
Medicine
Medicinally, this compound might be explored for its potential as an antimicrobial or anticancer agent. The presence of the quinoline ring, which is a common motif in many drugs, suggests that it could interact with biological targets in a beneficial manner.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The quinoline moiety could interact with DNA or proteins, while the diazaadamantane core might enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.
Adamantane Derivatives: Compounds such as amantadine, used as an antiviral agent.
Uniqueness
What sets (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one apart is the combination of the quinoline and diazaadamantane structures. This unique fusion could result in novel properties and applications that are not observed in compounds containing only one of these moieties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O/c1-18-8-22-10-19(2,17(18)24)11-23(9-18)16(22)13-7-12-5-3-4-6-14(12)21-15(13)20/h3-7,16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFIHNBSMIKRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC5=CC=CC=C5N=C4I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
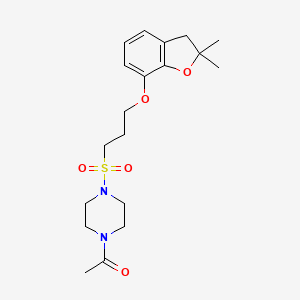
![4-[1-(Methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2779312.png)
![8-(2-((4-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779315.png)
![N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2779316.png)
![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2779318.png)
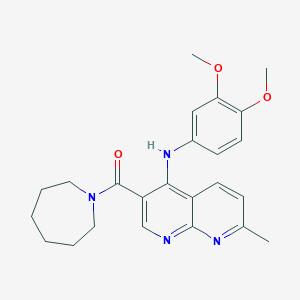
![2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2779323.png)
![1-{[(4-Methoxyphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2779324.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2779327.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2779329.png)
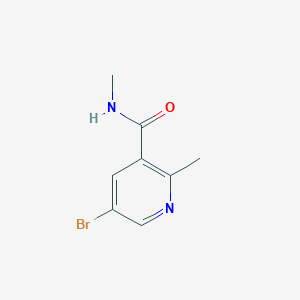
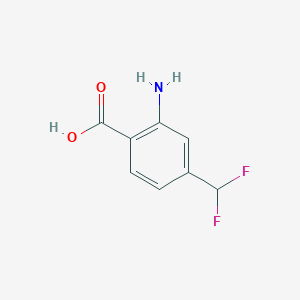
![(1R,3S)-1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2779332.png)
